N-(CARBAMOTHIOYLAMINO)ADAMANTANE-1-CARBOXAMIDE
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Description
N-(CARBAMOTHIOYLAMINO)ADAMANTANE-1-CARBOXAMIDE is a compound that belongs to the class of adamantane derivatives Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(CARBAMOTHIOYLAMINO)ADAMANTANE-1-CARBOXAMIDE typically involves the reaction of adamantane-1-carboxylic acid with thiourea in the presence of a dehydrating agent. The reaction is carried out under reflux conditions in a suitable solvent such as acetonitrile or toluene. The general reaction scheme is as follows:
- A dehydrating agent such as phosphorus trichloride or thionyl chloride is added to facilitate the formation of the amide bond.
- The reaction mixture is heated under reflux for several hours until the desired product is formed.
Adamantane-1-carboxylic acid: is reacted with .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity of the product. This involves:
- Using high-purity starting materials.
- Employing efficient purification techniques such as recrystallization
Properties
IUPAC Name |
(adamantane-1-carbonylamino)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3OS/c13-11(17)15-14-10(16)12-4-7-1-8(5-12)3-9(2-7)6-12/h7-9H,1-6H2,(H,14,16)(H3,13,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJZNULYJHOVPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NNC(=S)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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